molecular formula C16H20FNO4 B2992780 2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone CAS No. 1351611-75-0

2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone

Cat. No. B2992780
CAS RN: 1351611-75-0
M. Wt: 309.337
InChI Key: OKVUBKRAIFIDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone, also known as FDU-PB-22, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It is a potent agonist of the CB1 and CB2 receptors and is known to have a high affinity for these receptors. FDU-PB-22 is a relatively new compound and has recently gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Synthesis and Chemical Characterization

Synthetic Methodologies : A significant application of derivatives similar to 2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone involves the development of novel synthetic methodologies for producing complex molecules. For instance, the synthesis of Fmoc-amino acids using 9-fluorenylmethoxycarbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD) highlights a method to obtain amino acid derivatives with high purity and yield, addressing impurities common in other synthetic routes (Rao et al., 2016).

Chemical Characterization and Applications : The compound's utility extends to the exploration of its derivatives for antibacterial properties, as demonstrated in research on spirocyclic derivatives of ciprofloxacin. This research revealed a subset of compounds with potent activity against specific bacterial strains, showcasing the therapeutic potential of structurally related compounds (Lukin et al., 2022).

Material Science and Polymer Chemistry

Polymer Synthesis : In material science, the synthesis and characterization of polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups by Pseudomonas putida illustrate the compound's relevance in developing new materials with unique properties, such as increased crystallinity and melting points. This research indicates potential applications in creating novel bioplastics with enhanced physical characteristics (Takagi et al., 2004).

Surface Functionalization for Chemosensors : Additionally, the development of white-light emitting boronate microparticles functionalized with compounds containing similar structural motifs for real-time visual detection of metal ions in water showcases an innovative application in environmental monitoring and chemical sensing (Nishiyabu et al., 2013).

Biological Applications

Pharmacological Activities : Derivatives of the compound have been evaluated for their pharmacological activities, including their role as CCR8 antagonists in treating chemokine-mediated diseases. This suggests their potential utility in developing treatments for respiratory diseases such as asthma and chronic obstructive pulmonary disease (Norman, 2007).

properties

IUPAC Name

1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(2-fluorophenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c17-13-4-1-2-5-14(13)20-12-15(19)18-8-6-16(7-9-18)21-10-3-11-22-16/h1-2,4-5H,3,6-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVUBKRAIFIDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)COC3=CC=CC=C3F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.